2,6-Di-tert-butylbenzoic acid
Description
Significance of Sterically Hindered Benzoic Acids in Organic Chemistry
Sterically hindered benzoic acids, such as 2,6-di-tert-butylbenzoic acid, represent a fascinating class of molecules in organic chemistry due to the profound influence of their bulky substituents on reactivity. The presence of large groups, like tert-butyl groups, ortho to the carboxylic acid functionality introduces significant steric strain. wikipedia.orgotterbein.edu This strain forces the carboxyl group to twist out of the plane of the benzene (B151609) ring, a phenomenon that inhibits resonance between the carboxyl group and the aromatic ring. wikipedia.org Consequently, this disruption of conjugation leads to an increase in the acidity of the carboxylic acid compared to its less hindered isomers. wikipedia.org
This "ortho effect" is a cornerstone of its chemical behavior, making these compounds valuable tools for investigating reaction mechanisms and the intricate balance of steric and electronic effects. wikipedia.orgotterbein.edu The steric hindrance not only impacts the acidity but also governs the accessibility of the carboxylic acid group and the aromatic ring to incoming reagents. This controlled reactivity allows for selective chemical transformations that might be difficult to achieve with other benzoic acid derivatives. For instance, the bulky groups can shield the carboxylic acid from certain reactions while directing other substitutions to specific positions on the aromatic ring. nih.gov This unique interplay of properties makes sterically hindered benzoic acids indispensable in the synthesis of complex molecules and the study of fundamental organic chemical principles. otterbein.edunih.gov
Current Research Frontiers for this compound
The distinctive properties of this compound have propelled its use into various cutting-edge areas of chemical research. Its inherent steric bulk and resulting chemical stability make it a valuable ligand in coordination chemistry and catalysis. smolecule.com Researchers are actively exploring its ability to form stable complexes with a variety of metal ions. These metal complexes are being investigated for their catalytic activity in a range of organic transformations. The bulky tert-butyl groups can create a specific microenvironment around the metal center, influencing the selectivity and efficiency of catalytic processes.
In the realm of materials science, the structural motifs offered by this compound and its derivatives are being leveraged to construct novel polymers and functional materials. The incorporation of this sterically hindered unit can impact the polymer's architecture, solubility, and thermal stability. smolecule.com For example, it can be used as a building block to create polymers with tailored properties for applications in electronics or as specialized coatings. smolecule.com
Furthermore, the biological activities of this compound and related compounds are an emerging area of interest. Studies have suggested potential antioxidant and anti-inflammatory properties, which are thought to be linked to the molecule's ability to interact with biological systems and mitigate oxidative stress. smolecule.com While still in early stages, this research opens up possibilities for the development of new therapeutic agents. The exploration of its derivatives continues to be a vibrant field, with ongoing efforts to synthesize new analogues with enhanced or novel functionalities. rsc.org
Overview of Distinctive Chemical Features and Reactivity
The chemical identity of this compound is fundamentally defined by the interplay between its carboxylic acid group and the two ortho-positioned tert-butyl groups. smolecule.com This unique arrangement results in a molecule with notable stability and a predictable, yet distinctive, pattern of reactivity.
The significant steric hindrance provided by the tert-butyl groups is the most prominent feature. wikipedia.org This steric bulk physically obstructs the approach of reagents to the carboxylic acid group, making reactions like esterification more challenging than with unhindered benzoic acids. smolecule.comotterbein.edu However, under specific conditions, it will undergo typical carboxylic acid reactions. For instance, it can be converted to its corresponding esters through reaction with alcohols in the presence of a strong acid catalyst. smolecule.com
Electrophilic aromatic substitution reactions on the benzene ring are also influenced by the directing effects of both the carboxyl group (a meta-director) and the tert-butyl groups (ortho, para-directors). The bulky nature of the tert-butyl groups generally directs incoming electrophiles to the less hindered positions. Another key reaction is decarboxylation, where under heat or specific catalytic conditions, the molecule can lose a molecule of carbon dioxide. smolecule.com The stability imparted by the tert-butyl groups also makes the aromatic ring less susceptible to oxidation compared to other alkylated benzoic acids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.34 g/mol |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
|---|---|
| ¹H NMR | Signals corresponding to the tert-butyl protons and aromatic protons. |
| ¹³C NMR | Resonances for the carboxylic carbon, aromatic carbons, and tert-butyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and the C=O stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific chemical shifts and absorption frequencies can vary depending on the solvent and experimental conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,6-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-8-7-9-11(15(4,5)6)12(10)13(16)17/h7-9H,1-6H3,(H,16,17) |
InChI Key |
AGGNISLHEOXYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Approaches to 2,6-Di-tert-butylbenzoic Acid Synthesis
Several strategies have been developed to construct this sterically encumbered molecule, each with its own set of advantages and limitations. The primary approaches involve the formation of the carboxylic acid group on a pre-existing di-tert-butylated aromatic ring or the introduction of the bulky tert-butyl groups onto a benzoic acid derivative.
A common and effective method for the synthesis of this compound involves the use of organometallic intermediates. This route typically starts with a suitably substituted di-tert-butylbenzene derivative, which is then converted into an aryllithium or Grignard reagent. Subsequent carbonation of this organometallic species with carbon dioxide, followed by an acidic workup, yields the desired carboxylic acid.
For instance, 1,3-di-tert-butylbenzene (B94130) can be selectively lithiated at the 2-position using a strong base like n-butyllithium, taking advantage of the directing effect of the tert-butyl groups. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxyl group. While effective, this method requires careful control of reaction conditions to avoid side reactions and ensure high regioselectivity.
| Reactant | Reagents | Product | Yield | Reference |
| 1,3-di-tert-butylbenzene | 1. n-Butyllithium 2. CO₂ 3. H₃O⁺ | This compound | Moderate to Good | thieme-connect.de |
This table summarizes a typical organometallic route to this compound.
Another synthetic strategy involves the oxidation of a hindered alkyl aromatic precursor, such as 2,6-di-tert-butyltoluene. However, the oxidation of the methyl group to a carboxylic acid in the presence of the bulky tert-butyl groups can be challenging. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are often required, but these conditions can sometimes lead to degradation of the aromatic ring or other side reactions. smolecule.com
A more common precursor for oxidation is 2,6-di-tert-butylphenol (B90309). smolecule.com The oxidation of 2,6-di-tert-butylphenol can be achieved using various oxidizing agents. nih.govsid.irrsc.org The reaction often proceeds through the formation of a phenoxyl radical, which can then undergo further reactions. However, the direct oxidation to the corresponding benzoic acid is not always the primary pathway, and other products like quinones and diphenoquinones are often observed. nih.govsid.irrsc.org
| Precursor | Oxidizing Agent | Major Products | Reference |
| 2,6-di-tert-butylphenol | tert-Butyl hydroperoxide/Iron porphyrin catalysts | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, 2,6-di-tert-butyl-1,4-benzoquinone | nih.gov |
| 2,6-di-tert-butylphenol | Dioxygen/Cobalt(II) phthalocyanine (B1677752) catalyst | 2,6-Di-tert-butyl-1,4-benzoquinone, 3,5,3',5'-tetra-tert-butyl-4,4-diphenoquinone | sid.ir |
This table highlights the oxidation products of 2,6-di-tert-butylphenol, indicating the complexity of synthesizing the target acid via this route.
A significant hurdle in the synthesis of this compound is the potential formation of positional isomers, such as 2,4-di-tert-butylbenzoic acid and 3,5-di-tert-butylbenzoic acid. The separation of these isomers can be difficult due to their similar physical properties. For instance, during the Friedel-Crafts alkylation of benzoic acid or its derivatives, a mixture of isomers is often obtained, necessitating purification techniques like fractional crystallization or chromatography. researchgate.netresearchgate.net The similar polarity and volatility of these isomers make their separation on a large scale a non-trivial task. researchgate.net Gas chromatography is a common analytical technique for separating and identifying these isomers, often after derivatization to more volatile esters. researchgate.net
Novel Methodologies for Site-Specific Isotopic Labeling
The development of methods for the site-specific isotopic labeling of molecules is crucial for various applications, including mechanistic studies and as internal standards in mass spectrometry. For a sterically hindered molecule like this compound, introducing an isotopic label at a specific position presents unique challenges.
Recent advancements have explored strategies for site-specific isotopic labeling, which can involve the synthesis of isotopically labeled precursors. nih.govacs.orgnih.govrsc.org For example, a method for the site-specific tritium (B154650) labeling of a sterically hindered tert-butyl group has been developed. acs.org Such methodologies are critical for creating labeled analogues of complex molecules for research purposes. acs.org These techniques often rely on multi-step synthetic sequences where the isotopic label is introduced at a key step with high precision. nih.govrsc.org
Optimization of Synthetic Yields under Steric Control
The steric hindrance exerted by the two ortho tert-butyl groups is the single most important factor governing the synthesis of this compound. google.comnih.gov This steric crowding significantly impacts the reactivity of the carboxylic acid group and the adjacent positions on the aromatic ring. nih.gov For example, esterification of this compound is notoriously difficult under standard conditions and often requires more forcing conditions or specialized reagents.
Optimizing synthetic yields requires careful consideration of reaction conditions to overcome this steric hindrance. For instance, in organometallic routes, the choice of the organometallic reagent and the reaction temperature can influence the efficiency of the carbonation step. In oxidation reactions, the selection of a catalyst that can operate effectively in a sterically congested environment is critical. The development of new catalysts and reagents that can function under these demanding conditions is an ongoing area of research.
Steric and Electronic Effects in 2,6 Di Tert Butylbenzoic Acid Systems
Conformational Landscape Governed by ortho-tert-Butyl Groups
The defining structural feature of 2,6-di-tert-butylbenzoic acid is the spatial arrangement of its carboxyl group relative to the benzene (B151609) ring, a conformation overwhelmingly controlled by the steric demands of the adjacent tert-butyl substituents.
Computational Chemistry for Conformational Analysis
Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are pivotal in elucidating the molecule's three-dimensional structure. intelcentru.ro Computational studies on ortho-substituted benzoic acids, including those with bulky tert-butyl groups, consistently predict a non-planar ground state geometry. researchgate.net In this conformation, the carboxylic acid group is forced to twist out of the plane of the aromatic ring. This rotation is a direct consequence of steric repulsion between the oxygen atoms of the carboxyl group and the large tert-butyl groups.
This twisting minimizes van der Waals strain and dictates the molecule's conformational energy landscape. The dihedral angle between the plane of the carboxyl group and the plane of the benzene ring is a key parameter quantified by these computational models. While a planar conformation would allow for maximum resonance stabilization between the carboxyl group's π-system and the aromatic ring, the steric cost is prohibitive. Calculations indicate that for benzoic acids with ortho-tert-butyl substituents, the molecule is nonplanar. researchgate.net
Table 1: Representative Calculated Dihedral Angles for Substituted Benzoic Acids
| Compound | Substituent(s) | Typical Calculated Dihedral Angle (COOH vs. Ring) | Note |
| Benzoic Acid | None | ~0° | The molecule is largely planar to maximize resonance. |
| 2-tert-Butylbenzoic Acid | One ortho-tert-butyl | Significant deviation from planarity | Steric strain forces the carboxyl group to twist. |
| This compound | Two ortho-tert-butyls | Large deviation from planarity | Increased steric strain leads to a greater twist angle compared to the mono-substituted version. |
Note: Specific angles can vary based on the computational method and basis set used (e.g., B3LYP/6-311+G(d,p)). researchgate.net
Experimental Probing of Molecular Geometry and Steric Volume
Experimental techniques corroborate the findings of computational analyses. Ultraviolet (UV) spectroscopy provides compelling evidence for the lack of coplanarity. In conjugated systems like benzoic acid, a specific absorption known as the K-band is observed, which corresponds to π→π* transitions involving the entire conjugated system. In studies of 2,4,6-tri-t-butylbenzoic acid, this K-band is notably absent, whereas it is present in the spectrum of its 3,5-di-t-butyl isomer. cdnsciencepub.com This absence demonstrates that the resonance interaction between the carboxyl group and the benzene ring has been effectively eliminated by the two ortho-tert-butyl groups forcing the carboxyl group out of the plane. cdnsciencepub.com
Theoretical and Experimental Investigations of the "Ortho-Effect"
The "ortho-effect" describes the anomalous properties of ortho-substituted benzene derivatives compared to their meta and para isomers. In this compound, this effect is pronounced and primarily driven by steric factors.
Contribution of Steric and Electronic Factors to Ortho-Effect
The ortho-effect in substituted benzoic acids typically results in an increase in acidity compared to benzoic acid itself, regardless of the substituent's electronic nature. vedantu.com The classical explanation posits that steric hindrance forces the carboxyl group out of the benzene ring's plane, inhibiting resonance between the carboxyl group and the phenyl ring. vedantu.combac-lac.gc.ca This steric inhibition of resonance destabilizes the undissociated acid more than it destabilizes the carboxylate anion, leading to a stronger acid.
However, modern analyses reveal a more complex picture for highly hindered acids like this compound:
Steric Inhibition of Resonance: This is a key factor. The bulky alkyl groups at the ortho positions cause a steric clash with the carboxyl group, forcing it to rotate out of the plane of the benzene ring. bac-lac.gc.ca This reduces conjugation.
Steric Hindrance to Solvation: The bulky groups not only affect the conformation of the acid but also impede the solvation of its conjugate base, the carboxylate anion. rsc.orgresearchgate.net This hindrance to solvation can destabilize the anion, making the acid weaker. In the case of 2,4,6-tri-t-butylbenzoic acid, this factor is so significant that it leads to a considerable acid-weakening effect, overriding the typical acid-strengthening ortho-effect. cdnsciencepub.comresearchgate.net
Polar Effects: The inductive and resonance effects transmitted through the ring still play a role, though they are modulated by the overriding steric factors. researchgate.net
Table 2: Summary of Factors Contributing to the Ortho-Effect in this compound
| Factor | Description | Impact on Acidity |
| Steric Inhibition of Resonance | The -COOH group is twisted out of the ring plane, reducing conjugation with the phenyl ring. | Tends to increase acidity by destabilizing the acid form. bac-lac.gc.ca |
| Steric Hindrance to Solvation | Bulky ortho groups physically block solvent molecules from stabilizing the carboxylate anion. | Tends to decrease acidity by destabilizing the anion. researchgate.net |
| Direct Steric Repulsion | Direct through-space repulsion (van der Waals strain) between the ortho groups and the -COOH group. | Primarily destabilizes the ground state of the acid. researchgate.net |
Impact on Reaction Regioselectivity and Rates
The profound steric hindrance in this compound dramatically influences its reactivity.
Reaction Rates: Early observations by Meyer noted that ortho-substituted benzoic acids exhibit significantly reduced rates in acid-catalyzed esterification reactions. bac-lac.gc.ca This is a classic example of steric hindrance, where the bulky ortho groups block the approach of the alcohol nucleophile to the carboxyl carbon. The effect increases with the size of the alkyl substituent, with the tert-butyl group causing a more significant rate reduction than smaller groups like methyl or ethyl. bac-lac.gc.ca Conversely, in reactions where ground-state destabilization is the dominant factor, rates can be accelerated. For instance, the thermal decomposition of tert-butyl perbenzoates is significantly faster for derivatives with two ortho substituents. The decomposition of tert-butyl permesitoate (with two ortho-methyl groups) is 11 times faster, and that of tert-butyl 2,4,6-tri-tert-butylperbenzoate is 29 times faster than the unsubstituted parent compound. cdnsciencepub.com This acceleration is attributed to the relief of steric strain as the molecule proceeds to the transition state. cdnsciencepub.com
Table 3: Relative Rates of Decomposition of Substituted tert-Butyl Perbenzoates in Cumene at 100°C
| Compound | Ortho Substituent(s) | Relative Rate |
| tert-Butyl perbenzoate | None | 1.0 |
| tert-Butyl permesitoate | Two -CH₃ | 11 |
| tert-Butyl 2,4,6-tri-tert-butylperbenzoate | Two -C(CH₃)₃ | 29 |
Source: Adapted from Icli et al., Can. J. Chem. 53, 979 (1975). cdnsciencepub.com
Regioselectivity: The steric bulk can be used to control the regioselectivity of reactions. For example, tert-butyl benzoic acid can act as a molecular shield or inhibitor in catalytic systems. nih.gov Its bulky groups can block access to a catalyst's active site, preventing non-selective reactions from occurring with other substrates. nih.gov
Inductive and Resonance Contributions of tert-Butyl Substituents
The tert-butyl group is known to be an electron-donating group primarily through an inductive effect (+I). nih.gov This effect involves the polarization of the sigma bond framework, pushing electron density towards the benzene ring. Unlike a methyl group, however, a tert-butyl group cannot engage in hyperconjugation to donate electron density into the π-system of the ring, as the carbon atom attached to the ring has no hydrogen atoms. quora.com
The most significant "electronic" consequence of the tert-butyl groups in the 2,6-positions is not their own inductive or resonance effects, but rather their ability to sterically inhibit the resonance of the adjacent carboxyl group. bac-lac.gc.cacdnsciencepub.com By forcing the -COOH group into a non-planar orientation, they effectively decouple its π-system from that of the aromatic ring, an effect that profoundly influences the molecule's acidity and reactivity as detailed in the sections above. cdnsciencepub.com
Acid Base Properties and Proton Transfer Dynamics
Quantitative Determination of Acid Dissociation Constants (pKa)
The experimental determination of pKa values can be conducted in both aqueous and non-aqueous solutions, which is necessary for compounds with poor water solubility. chemrxiv.org Common methods include:
Potentiometric Titration: This is a widely used technique where the acid is titrated with a standard base, and the change in pH is monitored using a pH meter. The pKa can be determined from the midpoint of the titration curve. For poorly soluble acids, this method is often employed in mixed solvents, such as methanol-water or ethanol-water. wikipedia.orgliverpool.ac.uk
Spectrophotometric Titration: This method relies on the difference in the UV-Vis absorption spectra between the protonated acid and its deprotonated conjugate base. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be calculated. This technique is particularly useful for compounds that exhibit a clear change in their chromophore upon ionization. nih.gov
NMR Titration: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) that are sensitive to the protonation state of the molecule. By tracking these chemical shift changes as a function of pH, a titration curve can be generated to determine the pKa. chemrxiv.org Recent advancements include chemical shift imaging (CSI) titrations, which can streamline the process, especially in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO). chemrxiv.org
Given the steric hindrance and likely low water solubility of 2,6-di-tert-butylbenzoic acid, methods in non-aqueous or mixed-aqueous media would be most appropriate for its experimental pKa determination. chemrxiv.org
In the absence of experimental data, computational chemistry provides powerful tools for estimating pKa values. nih.gov These methods typically involve calculating the Gibbs free energy change (ΔG) for the dissociation of the acid in a solvent.
A common approach involves a thermodynamic cycle that breaks down the process into gas-phase acidity and solvation energies of the species involved (the acid, its conjugate base, and the proton). sapub.org Density Functional Theory (DFT) is a popular quantum mechanical method for these calculations, often combined with a continuum solvation model (like PCM, CPCM) to simulate the solvent environment. nih.govsapub.orgmdpi.com
For these computational predictions to be reliable, they must be validated against experimental data for a set of related compounds. nih.govsapub.org An excellent linear correlation between the calculated and experimental pKa values for a series of known acids gives confidence in the predicted pKa for the unknown compound. sapub.org For instance, a study on various benzoic acids and phenols developed quantitative structure-property relationship (QSPR) models to predict pKa values, demonstrating the utility of computational approaches. researchgate.net While a specific validated pKa for this compound is not reported, the predicted pKa for its isomer, 3,5-di-tert-butylbenzoic acid, is approximately 4.40. guidechem.com
Analysis of Gas Phase Acidity
Gas-phase acidity provides a measure of the intrinsic acidity of a molecule, free from the complexities of solvation effects. It is defined as the Gibbs free energy change (ΔacidG°) for the deprotonation reaction in the gas phase. These values are typically determined using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry or calculated using high-level quantum chemistry methods. mdpi.comresearchgate.net
Computational studies on substituted benzoic acids have shown a good correlation between calculated and experimental gas-phase acidities. mdpi.comresearchgate.net The calculations involve obtaining the optimized geometries and Gibbs free energies for the acid and its corresponding anion. mdpi.com For this compound, the steric hindrance from the ortho tert-butyl groups would force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgstackexchange.com This rotation inhibits resonance between the carboxyl group and the phenyl ring. The loss of this resonance destabilizes the neutral acid, but more significantly, it prevents the electron-donating character of the phenyl ring from destabilizing the carboxylate anion. This steric inhibition of resonance is a key factor governing its intrinsic acidity.
Comparative Acidity Studies with Related Benzoic Acid Derivatives
Comparing the acidity of this compound with its isomers and other analogs provides crucial insights into the influence of substituent position and steric hindrance.
The acidity of monosubstituted tert-butylbenzoic acids varies significantly with the position of the tert-butyl group. This is a classic illustration of the "ortho effect." wikipedia.orgvedantu.com
Generally, an alkyl group like tert-butyl is electron-donating, which should decrease acidity by destabilizing the negative charge of the carboxylate anion. This effect is observed in the meta and para isomers, which are weaker acids than benzoic acid (pKa ≈ 4.20). However, the ortho isomer, 2-tert-butylbenzoic acid, is a stronger acid. This enhanced acidity is attributed to the steric hindrance between the ortho tert-butyl group and the carboxylic acid. wikipedia.orgstackexchange.com This steric clash forces the -COOH group to rotate out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid and stabilizes the carboxylate anion, leading to a lower pKa. wikipedia.orgvedantu.com
Table 1: pKa Values of tert-Butylbenzoic Acid Isomers in Water Interactive data table
| Compound | pKa (at 25 °C) |
|---|---|
| 2-tert-Butylbenzoic acid | 3.54 lookchem.com |
| 3-tert-Butylbenzoic acid | 4.20 |
| 4-tert-Butylbenzoic acid | 4.38 lookchem.com |
The introduction of a second tert-butyl group further modulates the acidity. In 3,5-di-tert-butylbenzoic acid, the tert-butyl groups are in the meta positions, where they exert their electron-donating inductive effects without causing steric hindrance to the carboxyl group. Consequently, this compound is expected to be a weaker acid than benzoic acid, with a predicted pKa of 4.40. guidechem.com
The case of 2,6-disubstitution is particularly striking. While a specific experimental pKa for this compound is elusive, the acidity of the closely related 2,4,6-tri-t-butylbenzoic acid has been studied. It is reported to be a much weaker acid than benzoic acid. cdnsciencepub.com This pronounced acid-weakening effect is attributed to the severe steric hindrance from the two ortho t-butyl groups, which not only forces the carboxyl group out of plane but may also sterically hinder the solvation of the resulting carboxylate anion, a critical factor for stabilizing the anion in solution. cdnsciencepub.com This contrasts with 2,6-dimethylbenzoic acid, which is known to be more acidic than benzoic acid, highlighting that the nature and size of the ortho substituent are critical. stackexchange.com
Acidity of 2,4,6-Tri-tert-butylbenzoic Acid
The acidity of 2,4,6-tri-tert-butylbenzoic acid is significantly influenced by the presence of three bulky tert-butyl groups on the benzene ring. Research indicates that 2,4,6-tri-tert-butylbenzoic acid is a considerably weaker acid than benzoic acid. cdnsciencepub.comcdnsciencepub.com This pronounced acid-weakening effect is attributed to the steric hindrance created by the two ortho-positioned tert-butyl groups. cdnsciencepub.comcdnsciencepub.com
In contrast to the typical acid-strengthening effect of ortho-substituents (the ortho effect), the sheer size of the tert-butyl groups in the 2 and 6 positions dominates. cgchemistrysolutions.co.instackexchange.com While ortho-substituted benzoic acids are generally more acidic than their meta or para isomers, regardless of the substituent's electronic nature, 2,4,6-tri-tert-butylbenzoic acid is an exception due to overwhelming steric factors. cgchemistrysolutions.co.inlibretexts.org The pKa value for 2,4,6-tri-tert-butylbenzoic acid is predicted to be around 3.06. chemicalbook.com For comparison, the pKa of benzoic acid is 4.20. libretexts.org
The electronic effect of the tert-butyl groups, which are electron-donating, also contributes to decreasing the acidity by destabilizing the carboxylate anion. libretexts.org This is evident in 3,5-di-t-butylbenzoic acid, where the absence of ortho-substituents leads to a noticeable increase in the pKa value due to the electron-releasing nature of the tert-butyl groups. cdnsciencepub.com
| Compound | pKa | Reference |
| 2,4,6-Tri-tert-butylbenzoic acid | ~3.06 (Predicted) | chemicalbook.com |
| Benzoic acid | 4.20 | libretexts.org |
| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 4.36 | hmdb.ca |
| 4-tert-Butylbenzoic acid | 4.38 | lookchem.com |
Mechanistic Role of Steric Hindrance in Carboxylate Anion Stability
The stability of the carboxylate anion is a crucial factor in determining the acidity of a carboxylic acid. edubull.com For this compound and its analogue, 2,4,6-tri-tert-butylbenzoic acid, steric hindrance plays a pivotal role in the stability of the corresponding carboxylate anion. cdnsciencepub.comcdnsciencepub.com
The two bulky tert-butyl groups at the ortho positions force the carboxylic acid group to rotate out of the plane of the benzene ring. cgchemistrysolutions.co.in This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring. cgchemistrysolutions.co.instackexchange.com While this "steric inhibition of resonance" typically increases acidity by preventing the delocalization of the lone pair of electrons on the hydroxyl oxygen into the ring, in the case of 2,6-disubstituted benzoic acids, the dominant effect is the destabilization of the carboxylate anion. cgchemistrysolutions.co.in
The significant acid-weakening observed in 2,4,6-tri-t-butylbenzoic acid is primarily due to steric hindrance to the formation and solvation of the carboxylate anion. cdnsciencepub.comcdnsciencepub.comresearchgate.net The bulky ortho groups physically obstruct the solvation of the negatively charged carboxylate group, which is essential for its stabilization in solution. rsc.org This lack of effective solvation significantly destabilizes the anion, making the corresponding acid weaker. rsc.org
In essence, the steric strain imposed by the ortho tert-butyl groups outweighs the electronic effects and the typical consequences of steric inhibition of resonance, leading to a less stable carboxylate anion and, consequently, a weaker acid. cdnsciencepub.com
Investigation of Proton Shuttle Mechanisms in Catalytic Cycles
The unique steric environment of this compound and related structures can influence their roles in catalytic cycles, particularly in reactions involving proton transfer. While direct studies on this compound as a proton shuttle are not extensively detailed in the provided results, the principles of its structure can be applied to understand its potential function.
In some catalytic reactions, a proton shuttle is required to facilitate the transfer of a proton between different sites in a molecule or between different molecules. The bulky nature of this compound could, in theory, allow it to act as a "sterically hindered" or "encapsulated" proton source.
For instance, in certain copper-catalyzed reactions, acids like 3,5-di-tert-butyl benzoic acid have been used as additives. nih.gov While not a direct proton shuttle in this context, its presence influences the reaction environment. In a proposed mechanism for a rhodium-catalyzed reaction, acetic acid is suggested to act as a mediator for a concerted double proton transfer. researchgate.net A bulky carboxylic acid like this compound could potentially play a similar role, with its steric bulk influencing the geometry of the transition state.
Furthermore, in the context of enantioselective reactions, the chiral environment created by catalysts is paramount. The steric bulk of ligands is often a key design element. While not a catalyst itself, a sterically hindered acid could potentially influence the stereochemical outcome of a reaction by interacting with the catalyst or substrate in a specific orientation.
It is important to note that the steric hindrance of 2,6-disubstituted benzoic acids can also prevent their interaction with transport proteins, as seen in the case of monocarboxylic acid transporters. nih.gov This highlights how the steric bulk can inhibit binding and interaction, a factor that would also be critical in its potential role as a proton shuttle within a catalytic cycle.
Reactivity Profiles and Reaction Mechanisms
Decarboxylative Transformations of 2,6-Di-tert-butylbenzoic Acid
Decarboxylative reactions involve the removal of the carboxyl group, liberating carbon dioxide and forming a new carbon-halogen or carbon-carbon bond. For sterically hindered acids like this compound, these transformations can be challenging.
Decarboxylative Halogenation (e.g., Iodination)
Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. nih.govacs.org This process involves the cleavage of the C-C bond between the aromatic ring and the carboxyl group, followed by the introduction of a halogen atom. nih.govacs.org For aromatic carboxylic acids, this reaction can provide regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation. acs.org
In the case of sterically hindered aromatic acids, such as those with bulky ortho substituents, specific reagents and conditions are required. For instance, visible-light-induced decarboxylative iodination has been shown to be an efficient method. organic-chemistry.org This approach often utilizes a photoredox catalyst to generate an aryl radical intermediate from the carboxylic acid. nih.gov This radical can then be trapped by an iodine source, such as N-iodosuccinimide (NIS), to yield the corresponding aryl iodide. organic-chemistry.orgnih.gov
Another strategy involves the use of copper catalysts. Copper-mediated decarboxylative functionalizations have been developed for both electron-deficient and electron-rich benzoic acids under aerobic conditions. organic-chemistry.org For electron-deficient systems, a Cu(I) promoter is often sufficient, while electron-rich substrates may require a Pd(II) catalyst. organic-chemistry.org These methods can utilize simple copper halides (CuX, where X = I, Br, Cl) as the halogen source. organic-chemistry.org A general and unified method for the halodecarboxylation of a wide range of (hetero)aryl carboxylic acids has been developed using a copper salt, a 365 nm light source, an oxidant, and a halogen atom transfer reagent. osti.gov This strategy proceeds through an aryl radical intermediate generated via ligand-to-metal charge transfer (LMCT). nih.govosti.gov
The table below summarizes selected examples of decarboxylative iodination of benzoic acid derivatives, highlighting the reaction conditions and yields.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,5-di-tert-butylbenzoic acid | Cu(OTf)₂, N-iodosuccinimide, 365 nm LED | 1-iodo-3,5-di-tert-butylbenzene | 71 | nih.gov |
| Benzoic acid | NIS, [Ir(ppy)₂(dtbbpy)]PF₆, blue LED | Iodobenzene | - | organic-chemistry.org |
| 4-tert-butylbenzoic acid | CuI, O₂, DMSO | 1-iodo-4-tert-butylbenzene | - | organic-chemistry.org |
Strategies to Suppress Protodecarboxylation in Hindered Systems
Protodecarboxylation, the replacement of a carboxyl group with a hydrogen atom, is a common and often undesired side reaction in decarboxylative coupling processes, particularly with sterically hindered substrates. This side reaction occurs when the aryl intermediate, formed after decarboxylation, abstracts a hydrogen atom from the solvent or another component in the reaction mixture instead of reacting with the desired coupling partner.
Several strategies have been developed to minimize protodecarboxylation. One approach is the careful selection of the catalytic system and reaction conditions. For instance, in copper-mediated decarboxylative functionalizations, the choice of the copper source and ligands can influence the reaction pathway. organic-chemistry.org Under aerobic conditions, molecular oxygen can act as the terminal oxidant, which can help to promote the desired cross-coupling over protodecarboxylation. organic-chemistry.org
The use of specific halogen sources in decarboxylative halogenation can also suppress protodecarboxylation. For example, in copper-catalyzed systems, using CuX (X = I, Br, Cl) not only provides the halogen but also participates in the catalytic cycle to facilitate the desired halogenation. organic-chemistry.org In photoredox-catalyzed reactions, the generation of the aryl radical under mild conditions and its rapid trapping by a high concentration of the halogenating agent can outcompete hydrogen atom abstraction. rsc.org
Directed C-H Functionalization and Arylation Reactions
Directing group-assisted C-H functionalization has emerged as a powerful tool for the regioselective synthesis of complex aromatic compounds. The carboxylic acid group, while being a weakly coordinating directing group, can effectively direct metal catalysts to the ortho C-H bonds for functionalization.
Ruthenium-Catalyzed C-H Arylation of Hindered Benzoic Acids
Ruthenium catalysts have proven effective for the ortho-C-H arylation of benzoic acids, including sterically hindered examples. nih.gov These reactions typically involve the coordination of the ruthenium catalyst to the carboxylic acid, followed by the activation of an ortho C-H bond to form a ruthenacycle intermediate. This intermediate then reacts with an aryl halide to afford the arylated product.
A key challenge in these reactions is overcoming the steric hindrance of the substrate. The choice of ligand on the ruthenium catalyst is crucial for the success of the transformation. nih.gov For instance, ligands such as tricyclohexylphosphine (B42057) or di-tert-butylbipyridine have been shown to promote the arylation of carboxylic acids with a variety of aryl halides. nih.gov The reaction conditions, including the base and solvent, also play a significant role in the efficiency and selectivity of the arylation. For example, cesium carbonate is sometimes used to suppress the dimerization of the benzoic acid substrate, which can be a major side reaction. nih.gov
The table below provides an overview of a ruthenium-catalyzed C-H arylation reaction.
| Benzoic Acid Derivative | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |
| Benzoic Acid | Iodobenzene | [Ru(p-cymene)Cl₂]₂, PCy₃, K₂CO₃ | 2-phenylbenzoic acid | - | nih.gov |
| 2,6-dimethylbenzoic acid | 4-iodo-1-methyl-1H-indole | [Ru(p-cymene)Cl₂]₂, PCy₃, Cs₂CO₃ | 2-(1-methyl-1H-indol-4-yl)-6-methylbenzoic acid | - | nih.gov |
Regioselectivity in Metal-Catalyzed Annulation Reactions
Metal-catalyzed annulation reactions involving benzoic acids can lead to the formation of polycyclic aromatic compounds. The regioselectivity of these reactions, which determines the final structure of the product, is influenced by several factors, including the directing group, the catalyst, and the nature of the coupling partner.
In palladium-catalyzed [4+1] annulation reactions of aromatic acids, the regioselectivity can be controlled to produce specific isomers. For example, the reaction of 2-substituted benzoic acids with a carbonyl source can lead to the formation of isobenzofuran-1,3-diones. rsc.org The position of the substituent on the starting benzoic acid directs the annulation to the adjacent C-H bond.
In the case of aryne annulations, the regioselectivity is often governed by the distortion of the aryne intermediate and steric effects. nih.govacs.org The use of specific ligands, such as tri-tert-butylphosphine, can significantly influence the regiochemical outcome of the reaction. nih.gov For instance, in the palladium-catalyzed annulation of o-borylaryl triflates with amides, the choice of phosphine (B1218219) ligand was found to be critical for achieving high regioselectivity. nih.gov
Overcoming Steric Obstacles in C-H Activation
The steric bulk of the tert-butyl groups in this compound presents a significant challenge for C-H activation at the ortho positions. However, by carefully designing the catalytic system, it is possible to overcome these steric obstacles.
One key strategy is the use of catalysts with appropriate steric and electronic properties. For example, ruthenium catalysts with bulky and electron-rich phosphine ligands can effectively access the sterically hindered C-H bonds. nih.gov The ligand plays a crucial role not only in the C-H activation step but also in the subsequent reaction with the coupling partner. Stoichiometric studies have shown that the ligand is often required for the reaction with the electrophile but not necessarily for the initial C-H bond cleavage. nih.gov
Another approach involves the use of bidentate directing groups, which can form a more stable chelate with the metal catalyst and bring it into close proximity to the target C-H bond. While the carboxylic acid itself is a monodentate directing group, its coordination to the metal is a key step in initiating the C-H activation process. In some cases, the reaction proceeds through a concerted metalation-deprotonation mechanism, where the base assists in the C-H bond cleavage. The choice of base is therefore critical and can significantly impact the reaction efficiency. rsc.org
Reactions Involving the Carboxylic Acid Moiety
The reactivity of the carboxylic acid group in this compound is significantly modulated by the flanking tert-butyl groups. These groups create substantial steric hindrance, which can impede reactions that require nucleophilic attack at the carbonyl carbon.
Formation of Oxadiazoles (B1248032) and Steric Effects on Yield
The synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds, often involves the cyclodehydration of a carboxylic acid and a hydrazide. When using ortho-substituted benzoic acids, the steric hindrance presented by the ortho-substituent plays a critical role in the reaction's success and yield.
Research into the cyclodehydration reactions of various ortho-substituted benzoic acids to form oxadiazoles has highlighted the impact of steric hindrance. otterbein.eduotterbein.edu In these reactions, the carboxylic acid is typically reacted with a hydrazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triphenylphosphine (B44618) dibromide (PPh₃Br₂). otterbein.edumdpi.comum.edu.my The bulky tert-butyl groups at the 2 and 6 positions of this compound create a sterically crowded environment around the carboxylic acid function. This hindrance can significantly lower the reactivity of the carboxylic acid towards the hydrazide, thereby affecting the yield of the resulting 2,5-disubstituted 1,3,4-oxadiazole.
Studies comparing different ortho-substituted benzoic acids have shown that the size and nature of the substituent directly impact the reaction yield. otterbein.edu For instance, a comparison between benzoic acids with smaller ortho-substituents (like methyl or chloro groups) and those with bulkier groups demonstrates that increased steric bulk generally leads to lower yields of the oxadiazole product. otterbein.eduotterbein.edu The torsion angle between the carboxylic acid group and the benzene (B151609) ring is a key parameter; a smaller torsion angle can indicate greater steric hindrance, which correlates with lower reactivity and yield. otterbein.eduotterbein.edu While benzoic acid itself, with no ortho-substituent, has a small torsion angle but high yield, the presence of ortho-groups changes this relationship. otterbein.edu For ortho-substituted acids, smaller torsion angles signify more steric hindrance and thus, lower reactivity. otterbein.eduotterbein.edu
While direct yield data for oxadiazole formation from this compound is not extensively detailed in the provided context, the general principles derived from studies on other sterically hindered benzoic acids are applicable. The synthesis of oxadiazoles from the structurally related 3,5-di-tert-butyl-4-hydroxybenzoic acid has been successfully achieved, suggesting that the reaction is feasible but that the yields are sensitive to the substituents on the reacting partners. mdpi.comum.edu.my
Table 1: Steric Effects in Oxadiazole Synthesis from Ortho-Substituted Benzoic Acids
| Benzoic Acid Derivative | Ortho-Substituent | Torsion Angle (O-C-C-O) | General Observation on Reactivity/Yield |
|---|---|---|---|
| Benzoic acid | -H | Small | High yield (no steric hindrance from ortho-group) otterbein.edu |
| o-Methylbenzoic acid | -CH₃ | Smaller than halo-substituted acids | More steric hindrance, less reactive otterbein.eduotterbein.edu |
| o-Methoxybenzoic acid | -OCH₃ | Smaller than halo-substituted acids | More steric hindrance, less reactive otterbein.eduotterbein.edu |
| o-Chlorobenzoic acid | -Cl | Larger than methyl/methoxy-substituted | Less steric hindrance, more reactive otterbein.eduotterbein.edu |
| o-Bromobenzoic acid | -Br | Larger than methyl/methoxy-substituted | Less steric hindrance, more reactive otterbein.eduotterbein.edu |
This table is based on general trends reported in studies on various ortho-substituted benzoic acids and may not represent specific quantitative data.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound are influenced by the stability of the aromatic ring and the steric shielding of the carboxylic acid group.
Oxidation Pathways: The oxidation of this compound itself is not a commonly described reaction, as the benzene ring is substituted with electron-donating alkyl groups and a deactivating carboxyl group. However, its synthesis often involves the oxidation of a more easily oxidized precursor. For example, 2,6-di-tert-butylphenol (B90309) can be oxidized to form this compound using strong oxidizing agents. smolecule.com The electrochemical oxidation of related hindered phenols has also been studied, indicating that one-electron oxidation can occur, a process relevant to their antioxidant properties. researchgate.net The oxidation potential is a key parameter in these processes. researchgate.net
Reduction Pathways: The reduction of the carboxylic acid moiety in this compound to the corresponding alcohol, 2,6-di-tert-butylbenzyl alcohol, is a feasible transformation. Typically, this would be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The bulky tert-butyl groups are not expected to prevent the reduction of the carboxyl group by such potent reagents, although they shield the aromatic ring from reduction. The reduction of a similar compound, 3-tert-butylbenzoic acid, to 3-tert-butylbenzyl alcohol is a known reaction.
Kinetic and Mechanistic Elucidation of Reaction Pathways
The steric hindrance in this compound and its derivatives is a dominant factor in their reaction kinetics and mechanisms. This is particularly evident in reactions like ester hydrolysis.
Studies on the alkaline hydrolysis of methyl 2,4,6-tri-t-butylbenzoate, a closely related and even more hindered ester, have provided profound mechanistic insights. researchgate.netcdnsciencepub.com The extreme steric crowding around the carbonyl group prevents the typical bimolecular acyl-oxygen fission (BAc2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. cdnsciencepub.comcdnsciencepub.com Instead, this highly hindered ester undergoes hydrolysis via a bimolecular alkyl-oxygen fission (BAl2) mechanism. cdnsciencepub.com In this pathway, the nucleophile (hydroxide ion) attacks the methyl carbon of the ester group, leading to the cleavage of the oxygen-methyl bond. cdnsciencepub.com Isotopic labeling studies using H₂O¹⁸ confirmed this unusual mechanism, as no O¹⁸ was incorporated into the resulting 2,4,6-tri-t-butylbenzoic acid. cdnsciencepub.com
The kinetics of this reaction showed a high energy of activation (25.07 kcal/mole) and a log₁₀PZ factor of 10.93 for the hydrolysis of methyl 2,4,6-tri-t-butylbenzoate. cdnsciencepub.com It is highly probable that esters of this compound would also exhibit similar behavior, favoring an SN2-type attack at the alkyl carbon of the ester over the sterically inaccessible carbonyl carbon.
Furthermore, acid-catalyzed reactions of related hindered systems, such as 2,4,6-tri-t-butylbenzyl alcohol, have been shown to proceed readily through the formation of a stable benzylic carbocation. cdnsciencepub.com The steric strain can also lead to novel intramolecular cyclization reactions. cdnsciencepub.com Computational studies have been employed to understand the reaction mechanisms, confirming that factors like the coordination of reagents and the orientation of the substrate are critical in overcoming the steric barriers and directing the reaction pathway. researchgate.net
Photochemical processes have also been investigated for related hindered phenols like 2,6-di-t-butyl-4-methylphenol (BHT). doi.org These studies provide kinetic data and schemes for photosensitized oxidation reactions, which could offer parallels to the photochemical behavior of this compound under certain conditions. doi.org
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 1,3,4-Oxadiazole |
| 2,5-disubstituted 1,3,4-oxadiazole |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid |
| 2,6-di-tert-butylphenol |
| 3-tert-butylbenzoic acid |
| 3-tert-butylbenzyl alcohol |
| 2,6-di-tert-butylbenzyl alcohol |
| Benzoic acid |
| o-Methylbenzoic acid |
| o-Methoxybenzoic acid |
| o-Chlorobenzoic acid |
| o-Bromobenzoic acid |
| Methyl 2,4,6-tri-t-butylbenzoate |
| 2,4,6-tri-t-butylbenzoic acid |
| 2,4,6-tri-t-butylbenzyl alcohol |
| 2,6-di-t-butyl-4-methylphenol (BHT) |
| Phosphorus oxychloride |
| Triphenylphosphine dibromide |
| Lithium aluminum hydride |
| Hydrazine |
Coordination Chemistry and Ligand Design Principles
2,6-Di-tert-butylbenzoate as a Sterically Demanding Carboxylate Ligand
2,6-Di-tert-butylbenzoate functions as a sterically demanding carboxylate ligand due to the presence of bulky tert-butyl groups ortho to the carboxylate functionality. This steric hindrance significantly influences its coordination behavior with metal ions. The large size of the tert-butyl groups restricts the number of ligands that can coordinate to a metal center and dictates the geometry of the resulting complex. For instance, the steric bulk can prevent the formation of simple monomeric complexes and instead favor the assembly of multinuclear structures with specific arrangements. This has been observed in the formation of binuclear paddle-wheel complexes with Co(II) and Zn(II). mdpi.comresearchgate.net
The steric demands of the 2,6-di-tert-butylbenzoate ligand can also be utilized to stabilize reactive species or to create specific catalytic pockets. The bulky groups can shield the metal center from unwanted side reactions or guide the approach of substrates in a controlled manner.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 2,6-di-tert-butylbenzoate typically involves the reaction of a metal salt with the sodium or potassium salt of the carboxylic acid in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structure.
Formation of Binuclear Paddle-Wheel Complexes (e.g., Co(II), Zn(II))
A common structural motif observed for metal carboxylates is the binuclear "paddle-wheel" structure. In these complexes, two metal ions are bridged by four carboxylate ligands, with each ligand spanning the two metal centers. The metal ions are often in close proximity, which can lead to interesting magnetic and electronic interactions.
With sterically demanding carboxylates like 2,6-di-tert-butylbenzoate, the formation of paddle-wheel complexes has been documented for several transition metals, including cobalt(II) and zinc(II). mdpi.comresearchgate.net For example, the reaction of cobalt(II) salts with 3,5-di-tert-butyl-4-hydroxybenzoic acid, a derivative of 2,6-di-tert-butylbenzoic acid, yields a binuclear paddle-wheel complex, [Co₂(bhbz)₄(EtOH)₂]. mdpi.comresearchgate.net An isostructural zinc complex has also been synthesized. mdpi.comresearchgate.net
| Complex | Metal Ion | Key Structural Feature | Reference |
| [Co₂(bhbz)₄(EtOH)₂] | Co(II) | Binuclear paddle-wheel | mdpi.comresearchgate.net |
| [Zn₂(bhbz)₄(EtOH)₂] | Zn(II) | Binuclear paddle-wheel | mdpi.comresearchgate.net |
Influence of Ligand Sterics on Coordination Geometry and Stability
The steric bulk of the 2,6-di-tert-butylbenzoate ligand has a profound impact on the coordination geometry and stability of the resulting metal complexes. The large tert-butyl groups can force unusual coordination numbers and geometries upon the metal center. For instance, in some cases, the steric hindrance may prevent the ligand from coordinating in a typical bidentate fashion, leading to monodentate coordination or the formation of "ate" complexes where more than the expected number of ligands bind to the metal. mit.edu
The steric shielding provided by the tert-butyl groups can also enhance the thermal and chemical stability of the complexes by protecting the metal center from decomposition pathways or reactions with other species in solution.
Coordination with Metalloporphyrin Nanocages
Recent research has explored the interaction of benzoate (B1203000) ligands, including 3,5-di-tert-butylbenzoate, with the metalloporphyrin walls of nanocages. tandfonline.com These studies have shown that such carboxylates can coordinate to the metal centers (e.g., Co(II) and Zn(II)) within the porphyrin units of the nanocage structure. tandfonline.com However, a detailed quantitative analysis of these interactions can be complex due to the competing affinity of the anions for other sites within the nanocage. tandfonline.com This area of research highlights the potential for using sterically demanding carboxylates to modify the properties and guest-binding abilities of complex supramolecular architectures. tandfonline.com
Magnetic Properties of Transition Metal Carboxylate Complexes
Transition metal carboxylate complexes, particularly those with paramagnetic ions like cobalt(II), often exhibit interesting magnetic properties. mdpi.comlibretexts.orgnovapublishers.com The magnetic behavior is influenced by factors such as the electronic configuration of the metal ion, the geometry of the coordination sphere, and the presence of exchange interactions between multiple metal centers in polynuclear complexes. libretexts.orgnovapublishers.com
By magnetically diluting the cobalt complex with an isostructural zinc complex, it is possible to study the magnetic properties of isolated cobalt(II) ions within the same coordination environment. mdpi.comresearchgate.net Such studies have revealed that the individual cobalt(II) centers can exhibit significant magnetic anisotropy, a property that is crucial for the development of single-molecule magnets. mdpi.comresearchgate.net
Design of Ligands for Tuned Catalytic or Supramolecular Functions
The principles of ligand design are central to the development of new catalysts and supramolecular assemblies with specific functions. nih.govuq.edu.au The use of sterically demanding ligands like 2,6-di-tert-butylbenzoate allows for the fine-tuning of the properties of metal complexes. acs.orguva.nl
In catalysis, the steric bulk of the ligand can be used to control the selectivity of a reaction by directing the approach of a substrate to the metal's active site. core.ac.uk For example, in hydrogenation reactions, the use of bulky ligands can influence the substrate scope and efficiency of the catalyst. uva.nl Similarly, in borylation reactions, ligand modification can dramatically impact reactivity and selectivity. acs.org
In supramolecular chemistry, the defined shape and steric profile of ligands like 2,6-di-tert-butylbenzoate can be exploited to direct the self-assembly of complex, multi-component structures. nih.gov By carefully choosing the ligand and metal components, it is possible to construct discrete molecular architectures like cages and polygons, or extended structures like coordination polymers. uq.edu.aursc.org These materials can have applications in areas such as gas storage, separation, and sensing. rsc.org
The modular nature of ligand synthesis allows for the systematic variation of steric and electronic properties, providing a powerful tool for creating functional materials with tailored properties. uq.edu.au
Supramolecular Chemistry and Crystal Engineering Applications
Role in Hydrogen Bonding Networks and Intermolecular Interactions
The defining feature of 2,6-di-tert-butylbenzoic acid in the solid state is the steric inhibition of the classic carboxylic acid hydrogen-bonded dimer. In less hindered benzoic acids, the R₂(²) (8) hydrogen-bonded dimer synthon is a robust and common motif. However, the two ortho tert-butyl groups in this compound prevent the close approach required for two molecules to form this planar, centrosymmetric arrangement. This forces the molecule to adopt alternative, often less predictable, hydrogen-bonding patterns.
This disruption of typical hydrogen bonding is a known phenomenon in 2,6-disubstituted benzoic acids. Studies on related compounds, such as 2,6-disubstituted derivatives, have shown that this steric hindrance can markedly reduce their interaction with biological transporters like monocarboxylic acid transporters (MCTs), as the bulky groups prevent the carboxylic acid from accessing the binding site. researchgate.net While the specific crystal structure of this compound is not widely reported, the behavior of its analogue, 2,4,6-tri-t-butylbenzoic acid, further illustrates this principle. The addition of a third bulky group completely disrupts resonance interaction between the carboxyl group and the benzene (B151609) ring, profoundly affecting its intermolecular interactions. cdnsciencepub.com The primary interactions in the crystal lattice of such hindered acids are often weaker C-H···O contacts or catemeric chains, rather than the more stable dimer synthons.
Co-crystallization and Molecular Salt Formation Studies
The formation of either a co-crystal or a molecular salt is dependent on the transfer of a proton from an acidic to a basic functional group. For this compound, its significant steric hindrance influences its acidity and its ability to participate in the hydrogen-bonded synthons necessary for co-crystal formation.
While specific co-crystals of this compound are not extensively documented in literature, studies on its less-hindered isomers are informative. For example, 4-tert-butylbenzoic acid readily forms molecular salts with aliphatic diamines, where proton transfer occurs from the carboxylic acid to the amine. pnas.org Similarly, co-crystals of isoniazid (B1672263) derivatives have been successfully formed with 4-tert-butylbenzoic acid. researchgate.net In contrast, the steric bulk of this compound is expected to make the formation of such ordered multi-component crystals more challenging, as the bulky groups can interfere with the close packing required for a stable crystal lattice. However, this same steric bulk can be an asset. In the synthesis of Covalent Organic Frameworks (COFs), sterically hindered diortho-substituted carboxylic acids, including 2,6-disubstituted variants, have been used as catalysts to control and reduce the particle size of the resulting framework. rsc.org
Predictive Models for Solid-State Assembly (e.g., ΔpKa Rule)
The ΔpKa rule is an empirical guideline used to predict whether the reaction between a carboxylic acid and a basic co-former will result in a salt (proton transfer) or a co-crystal (neutral hydrogen bond). The rule states:
ΔpKa (pKa of base - pKa of acid) > 4: Proton transfer is highly likely, leading to salt formation.
ΔpKa < -1: No proton transfer is expected, resulting in a co-crystal.
-1 < ΔpKa < 4: This is an ambiguous region where either outcome is possible.
To apply this rule to this compound, its pKa value is essential. The steric hindrance from the two ortho tert-butyl groups significantly weakens the acid by destabilizing the planar carboxylate anion through steric inhibition of solvation. A study on 2,4,6-tri-t-butylbenzoic acid found its pKa in 50% methanol-water to be 6.25, considerably higher than that of benzoic acid (5.20 in the same medium). cdnsciencepub.com This indicates that this compound is also a significantly weaker acid than its less-hindered isomers. A higher pKa value for the acid would require a much stronger base (higher pKa) to achieve the ΔpKa > 4 threshold for salt formation, making co-crystallization a more probable outcome with moderately basic co-formers.
| Compound | pKa (in 50% Methanol-Water) | Reference |
|---|---|---|
| Benzoic acid | 5.20 | cdnsciencepub.com |
| 2,5-Di-tert-butylbenzoic acid | 5.05 | cdnsciencepub.com |
| 3,5-Di-tert-butylbenzoic acid | 5.84 | cdnsciencepub.com |
| 2,4,6-Tri-t-butylbenzoic acid | 6.25 | cdnsciencepub.com |
Directed Self-Assembly of Layered Molecular Arrays
The directed self-assembly of molecules into ordered, functional architectures is a primary goal of supramolecular chemistry. Carboxylic acids are excellent candidates for this due to their strong hydrogen-bonding capabilities. A prominent example is the co-crystallization of 4-tert-butylbenzoic acid with aliphatic diamines, which results in highly ordered, three-dimensional layered molecular arrays. pnas.org In these structures, proton transfer from the acid to the diamine creates diammonium cations. These cations and the carboxylate anions form a two-dimensional "ionic" layer through an extensive network of N-H···O hydrogen bonds. This ionic layer is sandwiched between two "less polar" layers composed of the aromatic rings and tert-butyl groups. pnas.org
In stark contrast, such ordered layered assemblies are not expected for this compound. The steric shielding of the carboxylic acid group by the flanking tert-butyl substituents would prevent the formation of the dense, planar hydrogen-bonding networks that define the ionic layers seen with the 4-substituted isomer. This demonstrates a key principle of crystal engineering: the introduction of steric bulk can be used to block certain self-assembly pathways, thereby directing the system towards alternative, albeit sometimes less ordered, structural motifs.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₅H₃₈N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 19.242(8) |
| b (Å) | 6.145(2) |
| c (Å) | 21.133(8) |
| β (°) | 102.149(6) |
| Volume (ų) | 2443 |
Influence of Steric Bulk on Crystal Packing and Morphology
The steric bulk of the tert-butyl groups at the 2 and 6 positions is the most critical factor influencing the crystal packing and morphology of this compound and its derivatives. This influence manifests in several ways:
Inhibition of Dimerization: As discussed, the steric hindrance prevents the formation of the common hydrogen-bonded dimer, forcing the crystal to adopt a different, often less compact, packing arrangement. cdnsciencepub.comacs.org This can lead to lower melting points and different solubility profiles compared to less hindered isomers.
Increased Solubility in Organic Solvents: The bulky, nonpolar tert-butyl groups can enhance the solubility of the molecule in organic solvents. This property is exploited in the synthesis of metal-organic frameworks, where soluble precursors are desirable. For instance, dirhodium(II) tetra-3,5-di-tert-butylbenzoate was synthesized specifically for its high solubility in organic solvents, which facilitated the construction of supramolecular squares. doi.org
Shielding of Functional Groups: The bulky groups can effectively "shield" the carboxylic acid or other coordinated functional groups. This is utilized in the design of metal complexes where the steric bulk helps to isolate paramagnetic centers from each other, preventing quenching of magnetic properties. mdpi.comd-nb.info
Control of Morphology: In crystallization processes, steric hindrance can direct the morphology of the resulting crystals. For example, in the synthesis of covalent organic frameworks, using sterically hindered carboxylic acids as modulators or catalysts leads to the formation of smaller colloidal particles with higher surface curvature. rsc.org This occurs because the bulky groups are more easily accommodated on a curved surface than a flat one, thereby stabilizing smaller crystallites.
In essence, the steric hindrance provided by the 2,6-di-tert-butyl substitution pattern is not a defect but a powerful design element in supramolecular chemistry, allowing for the control of intermolecular interactions, solubility, and the ultimate solid-state architecture.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,6-di-tert-butylbenzoic acid in solution. It provides precise information on the chemical environment of each nucleus, enabling detailed structural assignment.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its chemically unique protons. The significant steric shielding and electronic effects of the tert-butyl groups result in a predictable pattern. The eighteen equivalent protons of the two tert-butyl groups give rise to a large singlet, typically observed in the upfield region. The aromatic protons, located meta and para to the carboxyl group, produce a characteristic multiplet pattern in the downfield aromatic region. The acidic proton of the carboxyl group appears as a broad singlet at a significantly downfield chemical shift, the position and broadness of which can be highly dependent on solvent and concentration.
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Key signals include those for the methyl and quaternary carbons of the tert-butyl groups, the distinct aromatic carbons, and the downfield signal of the carboxylic acid carbonyl carbon. The chemical shifts are heavily influenced by the steric compression and electronic environment imposed by the bulky substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Exact experimental values may vary based on solvent and experimental conditions. These are estimated values based on analogous structures and substituent effects.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| tert-Butyl Protons | ¹H | 1.3 - 1.5 | Singlet (s) | 18 protons, highly shielded environment. |
| Aromatic Protons | ¹H | 7.3 - 7.6 | Multiplet (m) | 3 protons (H3, H4, H5), complex splitting. |
| Carboxyl Proton | ¹H | > 12.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
| tert-Butyl (CH₃) | ¹³C | 30 - 32 | Quartet (in ¹H-coupled) | Signal for the methyl carbons. |
| tert-Butyl (Quaternary C) | ¹³C | 35 - 38 | Singlet (in ¹H-coupled) | Signal for the quaternary carbons attached to the ring. |
| Aromatic C3/C5 | ¹³C | 127 - 129 | Doublet (in ¹H-coupled) | Meta carbons. |
| Aromatic C4 | ¹³C | 129 - 131 | Doublet (in ¹H-coupled) | Para carbon. |
| Aromatic C2/C6 | ¹³C | 140 - 143 | Singlet (in ¹H-coupled) | Carbons bearing the tert-butyl groups. |
| Aromatic C1 | ¹³C | 130 - 133 | Singlet (in ¹H-coupled) | Carbon bearing the carboxyl group. |
| Carboxyl Carbon (C=O) | ¹³C | 175 - 179 | Singlet (in ¹H-coupled) | Deshielded due to the electronegative oxygen atoms. |
To confirm the structural assignments from 1D NMR and unambiguously establish the connectivity of atoms, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the tert-butyl methyl protons to the ¹³C signal of the corresponding methyl carbons. Similarly, cross-peaks would appear for each aromatic proton and its directly bonded carbon, confirming their one-bond connectivity. columbia.edusdsu.edu
HMBC: The HMBC experiment reveals longer-range correlations between protons and carbons over two or three bonds. columbia.edu This is particularly powerful for mapping out the molecular skeleton. For instance, the singlet from the 18 tert-butyl protons would show correlations to both the quaternary carbon of the tert-butyl group and the aromatic carbon to which it is attached (C2/C6). The aromatic protons would show correlations to neighboring carbons, and crucially, the protons at the C3 and C5 positions would show a three-bond correlation to the carboxyl carbon (C=O), firmly establishing the position of the carboxylic acid group relative to the aromatic ring. youtube.com
Table 2: Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlating Carbon (¹³C) | Number of Bonds | Significance |
| tert-Butyl -CH ₃ | C (CH₃)₃ | 2 | Confirms tert-butyl group structure. |
| tert-Butyl -CH ₃ | Aromatic C 2/C 6 | 3 | Links tert-butyl group to the aromatic ring. |
| Aromatic H 3/H 5 | Aromatic C 1, C 2/C 6, C 4 | 2 and 3 | Establishes aromatic ring connectivity. |
| Aromatic H 3/H 5 | C =O | 3 | Confirms ortho relationship between tert-butyl and carboxyl groups. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. The spectrum of this compound is dominated by features arising from the carboxylic acid moiety, the tert-butyl groups, and the benzene (B151609) ring.
The IR spectrum is particularly informative due to the strong absorption of polar bonds. spectroscopyonline.com The most prominent feature is an extremely broad absorption band for the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. Superimposed on this broad band are the sharper C-H stretching vibrations of the tert-butyl and aromatic groups around 2850-3000 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the carboxyl group gives rise to a very strong and sharp absorption band, typically found around 1700 cm⁻¹. spectroscopyonline.com Other key bands include the C-O stretch and a broad O-H out-of-plane bend (wag) characteristic of carboxylic acid dimers. spectroscopyonline.com
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary data. Strong signals are expected for the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations of the tert-butyl groups.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Very Broad, Strong |
| C-H Stretch (Aromatic & Aliphatic) | IR, Raman | 2850 - 3100 | Medium-Strong |
| C=O Stretch (Carboxyl) | IR | 1680 - 1710 | Very Strong |
| C=C Stretch (Aromatic Ring) | IR, Raman | 1580 - 1610 | Medium-Strong |
| C-H Bend (tert-Butyl) | IR | 1365 - 1395 | Strong |
| C-O Stretch (Carboxyl) | IR | 1250 - 1320 | Strong |
| O-H Bend (Out-of-plane) | IR | 900 - 960 | Broad, Medium |
X-ray Diffraction: Single-Crystal and Powder Analysis
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
A critical structural feature of this compound, directly quantifiable by X-ray diffraction, is the steric distortion induced by the two ortho tert-butyl groups. The immense steric repulsion between these bulky groups and the adjacent carboxylic acid group prevents the molecule from adopting a planar conformation. The carboxylic acid group is forced to twist significantly out of the plane of the benzene ring. This is a well-documented phenomenon in ortho-substituted benzoic acids.
This twisting has several structural consequences:
Dihedral Angle: The torsion (dihedral) angle between the plane of the carboxyl group and the plane of the aromatic ring would be significantly greater than 0°, likely exceeding 50-60°, to minimize steric clash.
Bond Angles: The C1-C2-C(tert-butyl) and C1-C6-C(tert-butyl) bond angles are expected to be distorted and widened from the ideal 120° for an sp² hybridized carbon to alleviate steric strain.
Electronic Effects: The loss of planarity disrupts the π-orbital overlap between the carbonyl group and the aromatic ring. This electronic decoupling can influence the acidity and reactivity of the carboxylic acid.
While a specific crystal structure with refined bond parameters for this compound is not available in the searched literature, the principles of steric hindrance dictate these structural features, which are observable in the crystal structures of similarly crowded molecules.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the conjugated system.
The UV-Vis spectrum of benzoic acid and its derivatives is characterized by two main absorption bands in the ultraviolet region. rsc.org The first, a high-energy band often referred to as the B-band (for benzenoid), and a second, lower-energy band known as the C-band (for conjugated). rsc.org The positions and intensities of these bands are sensitive to the nature and position of substituents on the benzene ring, as well as the solvent used for the analysis. rsc.orgcdnsciencepub.com
In the case of this compound, the two bulky tert-butyl groups flanking the carboxylic acid group introduce significant steric hindrance. This steric strain can force the carboxyl group out of the plane of the benzene ring, thereby disrupting the π-conjugation between the carbonyl group and the aromatic system. cdnsciencepub.com This disruption is expected to cause a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the molar absorptivity (intensity) of the main absorption bands compared to less hindered benzoic acids. cdnsciencepub.com
While specific experimental data for this compound is not widely published, the expected UV-Vis absorption maxima can be estimated by considering the spectra of related compounds and the structural effects of the tert-butyl groups. The table below provides a hypothetical representation of the UV-Vis absorption data for this compound in a non-polar solvent like hexane, based on these principles.
Table 1: Estimated UV-Vis Absorption Data for this compound in Hexane
| Absorption Band | Estimated λmax (nm) | Estimated Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| B-band | ~225 | ~8,000 | π → π |
| C-band | ~270 | ~500 | π → π |
The actual absorption maxima and molar absorptivities can be influenced by the polarity of the solvent. cdnsciencepub.com In polar solvents, interactions with the carboxylic acid group could lead to further shifts in the absorption bands.
Mass Spectrometry for Purity and Molecular Weight Determination
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and confirming the elemental composition of a compound, as well as for assessing its purity. For this compound, with a molecular formula of C₁₅H₂₂O₂, the expected monoisotopic mass is 234.1620 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 234. This peak confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Due to the steric hindrance and the presence of stable tert-butyl groups, the fragmentation of this compound is expected to follow characteristic pathways.
Key fragmentation patterns for aromatic carboxylic acids often involve the loss of the carboxyl group or parts of it. docbrown.infonih.gov For this compound, the following fragmentation pathways are anticipated:
Loss of a methyl group (-CH₃): Cleavage of a methyl group from one of the tert-butyl substituents would result in a fragment ion at m/z 219. This is a common fragmentation for compounds containing tert-butyl groups.
Loss of a tert-butyl group (-C(CH₃)₃): The loss of a complete tert-butyl radical would lead to a significant fragment ion at m/z 177.
Decarboxylation (-COOH): The loss of the carboxylic acid group as a radical would produce a fragment ion at m/z 189.
Formation of the benzoyl cation: Cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, with the charge retained on the aromatic portion, would result in a highly stabilized acylium ion at m/z 217.
The relative abundance of these fragment ions provides a unique fingerprint for the molecule, which can be used for its identification and to assess the presence of any impurities.
Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 234 | [C₁₅H₂₂O₂]⁺˙ (Molecular Ion) | - |
| 219 | [C₁₄H₁₉O₂]⁺ | CH₃ |
| 189 | [C₁₄H₂₁]⁺ | COOH |
| 177 | [C₁₁H₁₃O₂]⁺ | C(CH₃)₃ |
| 57 | [C(CH₃)₃]⁺ | C₁₁H₁₃O₂ |
Academic Applications and Research Impact
Catalytic Roles in Organic Synthesis
The significant steric hindrance around the carboxyl group of 2,6-Di-tert-butylbenzoic acid influences its chemical reactivity and potential catalytic activity.
While benzoic acids, in general, can serve as mild Brønsted acid catalysts for certain condensation and rearrangement reactions, specific research detailing the application of this compound in this capacity is not extensively documented in publicly available literature. The profound steric shielding of the acidic proton by the two bulky tert-butyl groups likely impedes its interaction with substrates, which may limit its efficacy as a direct catalyst for many conventional condensation reactions.
The application of this compound as a ligand or catalyst in enantioselective synthesis is not a widely reported area of research. Chiral ligands used in asymmetric catalysis often incorporate bulky groups, such as tert-butyl substituents, to create a specific chiral environment around a metal center that can effectively induce stereoselectivity. However, there is a lack of available studies where this compound itself is employed for this purpose.
Current research does not prominently feature this compound as a catalyst or co-catalyst for facilitating oxidation reactions. Studies in this area often focus on the oxidation of the related compound, 2,6-di-tert-butylphenol (B90309), or the use of various transition metal complexes as the primary catalysts.
Polymer Science Research: Modifiers and Property Enhancers
In the field of polymer science, this compound is recognized for its role as a stabilizer and property enhancer, primarily owing to its antioxidant capabilities. smolecule.com The inherent structure, derived from the well-known antioxidant 2,6-di-tert-butylphenol, allows it to interfere with oxidative degradation pathways in polymeric materials. By neutralizing free radicals, it helps to prevent the chain reactions that lead to the deterioration of polymer properties such as strength, flexibility, and color. This function extends the operational life and durability of plastics and other polymeric products. smolecule.com
Table 1: Application in Polymer Science
| Application Area | Function | Mechanism of Action |
|---|---|---|
| Polymer Stabilization | Antioxidant | Scavenging of free radicals to inhibit oxidative degradation |
Nanotechnology and Advanced Materials Research
The precise molecular architecture of this compound makes it a valuable tool in the bottom-up construction of advanced materials, particularly in controlling the morphology of crystalline porous polymers.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, synthesized from organic monomers. The formation of high-quality, crystalline COF materials instead of amorphous powders is a significant challenge. Research has shown that acidic "modulators" can play a crucial role in controlling the crystallization process.
Benzoic acid and its derivatives can act as both a catalyst and a competitive reagent in the imine-based condensation reactions typically used to synthesize COFs. By competing with the amine monomers, the modulator can slow down the rate of the irreversible imine bond formation. This moderation of the reaction kinetics allows more time for the framework to self-correct and organize into a thermodynamically stable, highly crystalline structure.
Table 2: Role in Covalent Organic Framework (COF) Synthesis
| Parameter | Role of this compound | Outcome |
|---|---|---|
| Reaction Kinetics | Acts as a modulator to slow imine bond formation | Enhanced crystallinity of the COF |
| Crystal Growth | Steric hindrance influences crystallite development | Control over particle size and morphology |
| Material Properties | Facilitates ordered framework formation | Improved porosity and surface area |
Development of Supramolecular Materials with Tailored Properties
The development of supramolecular materials, such as metal-organic frameworks (MOFs) and coordination polymers, relies on the predictable interaction between metal nodes and organic linkers. The geometry and functionality of the linker are critical for dictating the topology and properties of the resulting material.
Theoretically, this compound could serve as a linker in such materials. However, its application is significantly hampered by the steric bulk of the tert-butyl groups. These groups flank the coordinating carboxylate group, sterically shielding it and impeding its ability to bind to metal centers. This steric hindrance can prevent the formation of extended, crystalline networks, instead favoring the formation of discrete, low-dimensional complexes or preventing coordination altogether.
In the broader context of crystal engineering, sterically hindered molecules are sometimes employed to control dimensionality or create specific void spaces within a crystal lattice. For instance, the bulky nature of the tert-butyl groups could potentially direct the self-assembly process to favor specific, less compact packing arrangements. However, published research demonstrating the successful and systematic use of this compound to create tailored supramolecular materials is not prominent in the scientific literature. The inherent difficulty in overcoming the steric barrier for effective and repeatable coordination likely limits its practical application in this area compared to less hindered benzoic acid derivatives.
Scaffold Design for Chemical Probes and Ligands
A chemical scaffold is a core molecular structure upon which modifications are made to develop new chemical probes or ligands with specific biological activities. An ideal scaffold offers predictable geometry and multiple points for chemical diversification.
The use of this compound as a primary scaffold for chemical probes and ligands is not widely documented. The primary challenge, again, is the profound steric hindrance. This bulkiness restricts the conformational flexibility of the molecule and can interfere with its ability to fit into the binding pockets of biological targets like proteins or enzymes.
Furthermore, the steric shielding of the carboxylic acid group makes it difficult to perform common chemical modifications at this position, such as amide bond formation, which is a cornerstone of many drug discovery and chemical biology programs. While the aromatic ring offers positions for functionalization, the directing effects and steric hindrance from the tert-butyl groups would influence the feasibility and outcome of such reactions.
In principle, the rigid and well-defined structure of the 2,6-di-tert-butylphenyl group could be advantageous in specific ligand design contexts where a bulky, space-filling moiety is desired to occupy a large, non-polar binding pocket. Derivatives could be designed to position key pharmacophoric features in a precise orientation. However, without concrete examples from published research, this remains a theoretical consideration. The lack of successful reported applications suggests that other, more synthetically tractable and sterically accessible scaffolds are generally preferred by medicinal chemists and chemical biologists.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
While established methods for synthesizing 2,6-di-tert-butylbenzoic acid exist, future research is geared towards developing more efficient, economical, and environmentally benign synthetic pathways. Traditional routes, such as Friedel-Crafts alkylation and the oxidation of 2,6-di-tert-butylphenol (B90309), often rely on harsh reagents and conditions. smolecule.com The Kolbe-Schmitt reaction, involving the carboxylation of 2,6-di-tert-butylphenol, represents another key synthetic avenue. researchgate.net
Future advancements will likely focus on several key areas:
Catalyst Development : Research into novel catalysts that can operate under milder conditions with higher selectivity will be crucial. This includes the exploration of solid acid catalysts to replace corrosive Lewis acids in Friedel-Crafts reactions and the development of advanced oxidation catalysts that can utilize greener oxidants like hydrogen peroxide or even molecular oxygen. researchgate.net
Process Intensification : The application of flow chemistry and other process intensification technologies could lead to higher yields, improved safety, and reduced waste generation. Continuous processing allows for precise control over reaction parameters like temperature and mixing, which is critical for optimizing the synthesis of sterically hindered molecules. smolecule.com
Biocatalysis : The use of engineered enzymes (e.g., decarboxylases in reverse) to catalyze the specific carboxylation of precursors presents a highly sustainable future direction. mdpi.com Biocatalytic routes offer the potential for high selectivity under ambient conditions in aqueous media, aligning with the principles of green chemistry. mdpi.com
| Synthesis Strategy | Traditional Approach | Future Sustainable Direction |
| Alkylation | Friedel-Crafts with AlCl₃ | Use of reusable solid acid catalysts; flow chemistry |
| Oxidation | KMnO₄ or CrO₃ oxidation of 2,6-di-tert-butylphenol | Catalytic oxidation with O₂ or H₂O₂ |
| Carboxylation | Kolbe-Schmitt reaction (high temp/pressure) | Biocatalytic carboxylation; improved chemocatalysts |
Deeper Computational Insight into Steric and Electronic Synergies
The profound steric clash between the ortho-positioned tert-butyl groups and the carboxylic acid moiety is the defining feature of this compound. This steric hindrance forces the carboxyl group out of the plane of the benzene (B151609) ring, disrupting resonance stabilization and significantly impacting the molecule's acidity and reactivity. smolecule.comrsc.org
Future computational studies, leveraging advances in quantum chemistry, are expected to provide unprecedented insight into these interactions:
Density Functional Theory (DFT) : Advanced DFT methods will be instrumental in accurately quantifying the energetic consequences of steric inhibition of resonance. researchgate.net These calculations can dissect the contributions of steric strain, electronic effects, and stabilizing interactions within the molecule and its corresponding anion, providing a more nuanced understanding of its enhanced acidity compared to less hindered analogues. rsc.org
Molecular Dynamics (MD) Simulations : MD simulations will allow researchers to model the dynamic behavior of the molecule in different solvent environments. This can illuminate how solvent interactions modulate the conformation of the carboxyl group and influence reaction pathways and crystallization processes. smolecule.com
Spectroscopic Prediction : High-level computational methods can predict spectroscopic signatures (e.g., NMR, IR) with high accuracy. This synergy between theoretical prediction and experimental data is vital for characterizing new derivatives and understanding the subtle electronic changes induced by the unique steric environment. unibo.itnih.gov
Expansion into New Areas of Catalysis and Reaction Design
The extreme steric bulk of this compound is a feature that can be strategically exploited in the design of novel catalysts and chemical reactions. While the compound itself can form complexes with metal ions, its derivatives hold significant promise. smolecule.com
Emerging research directions include:
Frustrated Lewis Pairs (FLPs) : The bulky framework of this compound could be incorporated into the design of new frustrated Lewis acids. The steric hindrance would prevent the formation of a classical adduct with a Lewis base, leading to FLP reactivity for the activation of small molecules like H₂, CO₂, and olefins.
Ligand Design for Catalysis : Derivatives of this compound can be used as ligands for transition metal catalysis. The tert-butyl groups can create a well-defined, sterically demanding coordination pocket around a metal center. This can enforce specific coordination geometries, shield the reactive center, and ultimately control the selectivity of catalytic transformations, such as polymerization or cross-coupling reactions.
Organocatalysis : The carboxylic acid moiety, with its sterically shielded environment, could be employed in designing specialized Brønsted acid organocatalysts. The steric bulk could influence substrate binding and transition state stabilization, potentially leading to unique selectivity in asymmetric synthesis.
Exploration in Advanced Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions to build complex, functional assemblies from molecular building blocks. The well-defined shape, rigidity, and functional groups of this compound make it an intriguing candidate for designing advanced supramolecular architectures.
Future research is likely to explore:
Crystal Engineering : The steric hindrance of the tert-butyl groups imposes significant constraints on crystal packing, often leading to unusual and predictable packing motifs. smolecule.com Researchers can exploit these constraints to engineer porous crystalline materials (metal-organic frameworks or organic co-crystals) with tailored cavity sizes for applications in gas storage or separations.
Self-Assembled Monolayers (SAMs) : By modifying the molecule with appropriate anchoring groups, it could be used to form highly ordered and sterically demanding SAMs on surfaces. These surfaces could be used to control wetting properties, inhibit corrosion, or serve as platforms for molecular recognition.
Dendrimers and Bent-Core Systems : The rigid and bulky nature of the 2,6-di-tert-butylbenzoyl group makes it an attractive building block for the periphery of dendrimers or as a component in bent-core molecules for liquid crystal applications. researchgate.netethz.ch These architectures can lead to materials with unique phase behaviors and functional properties.
Integration with Data Science and Machine Learning for Predictive Chemistry
The intersection of data science and chemistry is creating a new paradigm for molecular discovery and process optimization. uio.nodigitellinc.com Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate research related to this compound and its derivatives. cmu.edu
Key emerging applications include:
Predictive Modeling of Properties : ML models can be trained on datasets of benzoic acid derivatives to predict various chemical and physical properties, such as acidity (pKa), solubility, and reactivity, based on molecular structure. acs.orgleeds.ac.uk This allows for the rapid virtual screening of new derivatives of this compound for specific applications without the need for initial synthesis and testing. researchgate.net
Reaction Outcome and Synthesis Prediction : AI tools are increasingly capable of predicting the outcomes of complex chemical reactions and even suggesting optimal synthetic routes. cam.ac.uk For a molecule like this compound, these tools could help identify novel, high-yield synthetic pathways or predict the feasibility of its use in new catalytic cycles.
Accelerated Discovery of Catalysts and Materials : By combining computational chemistry data with ML algorithms, researchers can accelerate the discovery of new catalysts and materials. researchgate.net For instance, an ML model could screen thousands of virtual ligands based on the this compound scaffold to identify the most promising candidates for a specific catalytic reaction, dramatically reducing the experimental effort required.
| Application Area | Machine Learning Approach | Potential Impact on this compound Research |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Rapidly screen virtual derivatives for desired pKa, solubility, or reactivity. acs.orgleeds.ac.uk |
| Synthesis Design | Retrosynthesis algorithms; Reaction outcome prediction | Discover more efficient and sustainable synthetic routes; prioritize high-yield reactions. cam.ac.uk |
| Catalyst Discovery | High-throughput virtual screening; Predictive performance models | Identify optimal metal-ligand combinations for new catalytic applications. researchgate.net |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Purify via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted intermediates.
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid dimer) and C=O stretch (~1680–1700 cm⁻¹).
- Mass Spectrometry :
Validation : Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to confirm assignments.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .
- First Aid :
Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving steric hindrance effects?
Methodological Answer:
- Controlled Experiments :
- Compare reaction kinetics under identical conditions (solvent, temperature) using substrates with varying steric bulk (e.g., tert-butyl vs. methyl groups).
- Use isotopic labeling (e.g., deuterated tert-butyl groups) to track regioselectivity .
- Computational Modeling :
- Data Reconciliation : Publish raw kinetic data and computational parameters to enable cross-validation across studies .
Advanced: What computational strategies are effective for modeling tert-butyl steric effects in derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Docking Studies :
- For catalytic applications, dock this compound into enzyme active sites (e.g., lipases) to assess compatibility. Software like AutoDock Vina is suitable .
- QSPR Models :
Advanced: How can researchers optimize purification methods for high-purity this compound?
Methodological Answer:
- Chromatography :
- Recrystallization :
- Optimize solvent pairs (e.g., dichloromethane/petroleum ether) by testing solubility at incremental temperatures.
- Analytical Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
